molecular formula C31H40O5S B14279417 Dioctyl 9-oxo-9H-thioxanthene-3,4-dicarboxylate CAS No. 126084-22-8

Dioctyl 9-oxo-9H-thioxanthene-3,4-dicarboxylate

Katalognummer: B14279417
CAS-Nummer: 126084-22-8
Molekulargewicht: 524.7 g/mol
InChI-Schlüssel: CLQPEECLTSMJMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dioctyl 9-oxo-9H-thioxanthene-3,4-dicarboxylate is a chemical compound that belongs to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a thioxanthene core with dioctyl ester groups attached to the 3 and 4 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dioctyl 9-oxo-9H-thioxanthene-3,4-dicarboxylate typically involves the esterification of 9-oxo-9H-thioxanthene-3,4-dicarboxylic acid with octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Dioctyl 9-oxo-9H-thioxanthene-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thioxanthene derivatives.

Wissenschaftliche Forschungsanwendungen

Dioctyl 9-oxo-9H-thioxanthene-3,4-dicarboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Dioctyl 9-oxo-9H-thioxanthene-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dioctyl 9-oxo-9H-thioxanthene-3,4-dicarboxylate is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

126084-22-8

Molekularformel

C31H40O5S

Molekulargewicht

524.7 g/mol

IUPAC-Name

dioctyl 9-oxothioxanthene-3,4-dicarboxylate

InChI

InChI=1S/C31H40O5S/c1-3-5-7-9-11-15-21-35-30(33)24-19-20-25-28(32)23-17-13-14-18-26(23)37-29(25)27(24)31(34)36-22-16-12-10-8-6-4-2/h13-14,17-20H,3-12,15-16,21-22H2,1-2H3

InChI-Schlüssel

CLQPEECLTSMJMY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3S2)C(=O)OCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.